



Application Notes and Protocols: Total Synthesis of Euonymine and its Analogs

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Compound of Interest		
Compound Name:	Neoeuonymine	
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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Celastraceae family of plants has long been a source of structurally complex and biologically active natural products. Among these, the euonymine and **neoeuonymine** alkaloids, which are polyhydroxylated dihydro-β-agarofuran sesquiterpenoids, have garnered significant attention due to their intricate molecular architectures and promising therapeutic potential. Euonymine, for instance, has demonstrated noteworthy anti-HIV and P-glycoprotein (P-gp) inhibitory activities, making it a compelling target for synthetic chemists and drug discovery programs.[1][2] This document provides a detailed overview of the total synthesis of euonymine and its core structure, euonyminol. While the user's interest was in "**Neoeuonymine**," a comprehensive search of the scientific literature did not yield any published total syntheses for this specific analog. However, the synthetic strategies detailed herein for euonymine and euonyminol serve as a foundational blueprint for accessing a wide range of related analogs, including potentially **Neoeuonymine**.

These application notes are designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic routes, key experimental protocols, and potential biological mechanisms of action for this important class of natural products.



Section 1: Synthetic Strategies and Key Transformations

The total synthesis of euonymine and its complex core, euonyminol, represents a significant challenge in organic synthesis, primarily due to the high density of stereocenters and oxygenation. Two recent landmark achievements in this area are the first total synthesis of euonymine by Inoue and colleagues in 2021 and the enantioselective total synthesis of euonyminol by Herzon and his team, also in 2021.[1][2][3][4]

Inoue's Total Synthesis of Euonymine

The first total synthesis of euonymine was a landmark achievement that provided access to this complex natural product.[1][2][5] A key feature of their strategy was the convergent assembly of the dihydro-β-agarofuran core and the complex macrocyclic side chain.

Key Features of the Inoue Synthesis:

- Construction of the ABC Ring System: The synthesis commenced with the construction of
 the tricyclic core of euonyminol. This was achieved through a series of stereocontrolled
 reactions, including a Diels-Alder reaction to form the B-ring, an intramolecular
 iodoetherification for the C-ring, and a ring-closing metathesis to construct the A-ring.[1][2]
- Late-Stage Macrocyclization: The fourteen-membered bislactone ring, a defining feature of
 euonymine, was installed at a late stage of the synthesis. This approach allowed for the
 careful installation of the numerous stereocenters within the core before the sterically
 demanding macrocyclization.
- Stereocontrol: The synthesis masterfully controlled the eleven contiguous stereocenters of euonymine through substrate-controlled reactions, leveraging the inherent conformational biases of the cyclic intermediates.[1][2]

Herzon's Enantioselective Synthesis of Euonyminol

The Herzon group developed a highly efficient and enantioselective synthesis of euonyminol, the polyhydroxylated core of euonymine and other related alkaloids.[3][4][6]

Key Features of the Herzon Synthesis:



- Intramolecular Alkene Oxyalkylation: A key innovation in this synthesis was a highly diastereoselective intramolecular alkene oxyalkylation to establish the C10 quaternary center, a significant steric challenge.[3][4]
- Tandem Lactonization-Epoxide Opening: The synthesis featured a tandem lactonizationepoxide opening to form the trans-C2-C3 vicinal diol, a critical structural motif.[3][4]
- Late-Stage α-Ketol Rearrangement: A diastereoselective α-ketol rearrangement was employed in the later stages to install a key hydroxyl group with the correct stereochemistry.
 [3][4]

Section 2: Quantitative Data Summary

The following tables summarize the key quantitative data from the Inoue and Herzon syntheses, providing a comparative overview of their efficiency.

Table 1: Key Reaction Yields in the Total Synthesis of Euonymine (Inoue et al.)

Step	Reaction Type	Product	Yield (%)
B-Ring Formation	Diels-Alder Reaction	Bicyclic lactone	85
C-Ring Formation	Intramolecular Iodoetherification	Tricyclic ether	78
A-Ring Formation	Ring-Closing Metathesis	Tricyclic core	92
Macrocyclization	Yamaguchi Esterification	Euonymine	45
Overall Yield (from key intermediate)	Convergent Synthesis	Euonymine	~1%

Table 2: Key Reaction Yields in the Enantioselective Synthesis of Euonyminol (Herzon et al.)



Step	Reaction Type	Product	Yield (%)	Diastereomeri c Ratio
Intramolecular Alkene Oxyalkylation	Copper- Catalyzed Cyclization	Quaternary Center Intermediate	75	>20:1
Tandem Lactonization- Epoxide Opening	Acid-Catalyzed Cascade	Vicinal Diol Intermediate	88	-
α-Ketol Rearrangement	Lewis Acid- Mediated Rearrangement	Euonyminol Precursor	82	10:1
Overall Yield	Linear Synthesis	Euonyminol	~5%	-

Section 3: Experimental Protocols

The following are detailed protocols for selected key reactions from the syntheses of euonymine and euonyminol, adapted from the supporting information of the original publications.

Protocol: Diels-Alder Reaction for B-Ring Formation (Inoue et al.)

Reaction: Construction of the bicyclic lactone core.

Materials:

- Danishefsky's diene
- Chiral dienophile
- Zinc chloride (ZnCl₂) solution in diethyl ether (1.0 M)
- · Dichloromethane (DCM), freshly distilled
- Saturated aqueous sodium bicarbonate (NaHCO₃)



- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of the chiral dienophile (1.0 eq) in dry DCM (0.1 M) at -78 °C under an argon atmosphere, add ZnCl₂ solution (1.2 eq) dropwise.
- Stir the mixture at -78 °C for 30 minutes.
- Add Danishefsky's diene (1.5 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the aqueous and organic layers. Extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the bicyclic lactone.

Protocol: Intramolecular Alkene Oxyalkylation (Herzon et al.)

Reaction: Formation of the C10 quaternary center.

Materials:

- Allylic alcohol precursor
- Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
- 2,2'-bipyridine (bpy)



- N-iodosuccinimide (NIS)
- Dichloromethane (DCM), freshly distilled
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of the allylic alcohol precursor (1.0 eq) in dry DCM (0.05 M) at 0 °C under an argon atmosphere, add (CuOTf)₂·C₆H₆ (0.1 eq) and bpy (0.1 eq).
- Stir the mixture at 0 °C for 15 minutes.
- Add NIS (1.2 eq) in one portion.
- Stir the reaction at 0 °C for 4 hours.
- Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
- Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the product containing the guaternary center.

Section 4: Biological Activity and Potential Mechanisms of Action

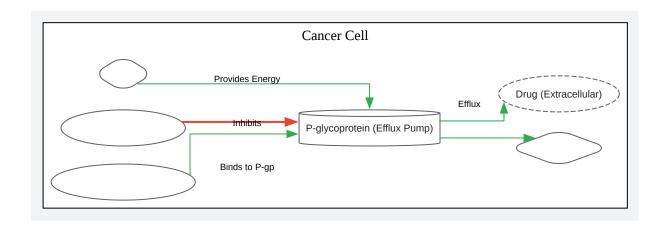
Euonymine and related alkaloids exhibit interesting biological activities, including anti-HIV and P-glycoprotein inhibitory effects. While the precise signaling pathways have not been fully elucidated for these specific molecules, we can infer potential mechanisms based on the known actions of similar natural products.



P-glycoprotein Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Natural product alkaloids are known to inhibit P-gp through various mechanisms.[7][8][9][10][11]

A plausible mechanism for euonymine's P-gp inhibitory activity is through competitive or non-competitive binding to the transporter, thereby preventing the efflux of other P-gp substrates. This could involve direct interaction with the drug-binding site or allosteric modulation of the protein.



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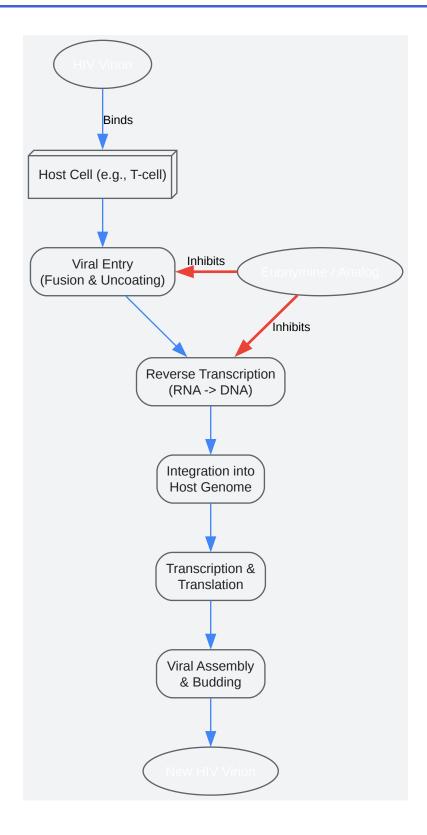
Caption: Plausible mechanism of P-glycoprotein inhibition.

Anti-HIV Activity

Terpenoids, the class of natural products to which euonymine belongs, are known to exhibit anti-HIV activity through various mechanisms.[12][13][14][15][16] These can include inhibiting viral entry into host cells, inhibiting key viral enzymes like reverse transcriptase and integrase, or interfering with viral assembly and maturation.

Given the structural complexity of euonymine, it could potentially interact with multiple viral or host cell targets. A likely mechanism is the inhibition of a critical viral enzyme, thereby disrupting the viral life cycle.





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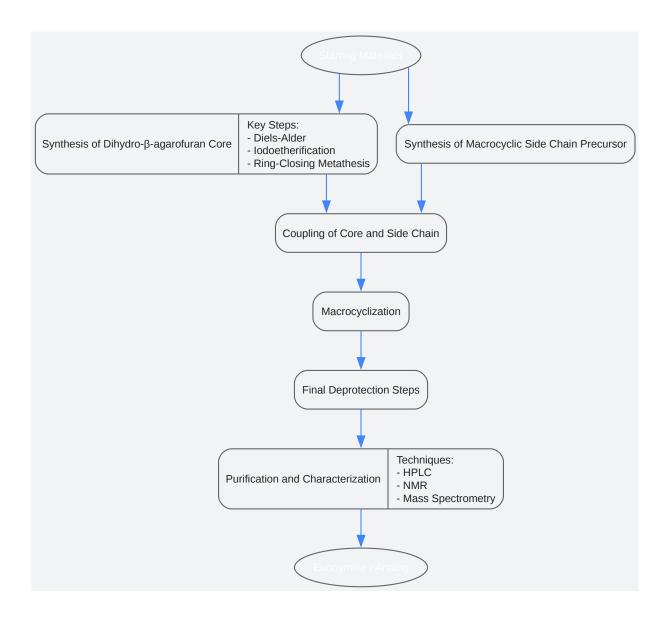
Caption: Potential anti-HIV mechanisms of action.



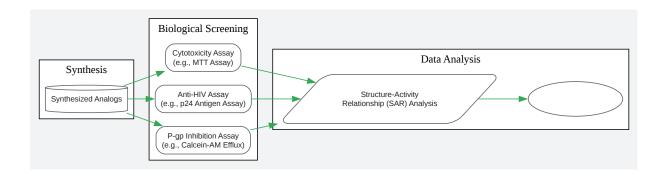
Section 5: Experimental Workflows

The following diagrams illustrate the general workflows for the total synthesis of euonymine and the screening of its analogs for biological activity.









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